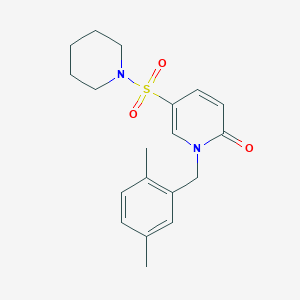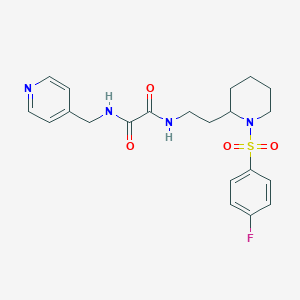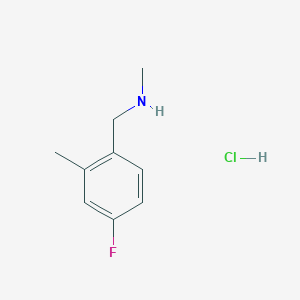
6-Bromopyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrimidine-4-carbaldehyde is a compound used in various chemical syntheses and studies. It has applications in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).
Synthesis Analysis
This compound can be synthesized through various chemical reactions. For example, the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids is one method of synthesis (Cho & Kim, 2008).
Molecular Structure Analysis
Structural analysis of this compound has been conducted using various spectroscopic techniques. For instance, its vibrational spectra were studied, revealing that intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential (Brito et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse. It reacts with dinucleophiles to produce heteroanellated compounds containing various rings like thiophene, pyrazole, and pyrimidine (Neidlein & Schröder, 1992).
Physical Properties Analysis
The physical properties of this compound include its crystalline structure and behavior under different conditions. For example, its structure and spectra in the crystalline phase have been compared with the isolated molecules in cryogenic matrices (Brito et al., 2023).
Chemical Properties Analysis
Its chemical properties are characterized by its reactivity and the nature of its interactions in different states. For instance, a study on 6-Bromopyridine-2-carbaldehyde, a related compound, revealed weak coupling between the intermolecular interactions and the structure of the molecular units in its crystalline state (Brito et al., 2023).
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Luminescent Complexes
6-Bromopyrimidine-4-carbaldehyde (BPCA) serves as a building block in supramolecular chemistry and a ligand for transition metal catalysts and luminescent complexes. Its structure and vibrational spectra have been studied in different phases, revealing that intermolecular interactions in its crystal state don't significantly affect its intramolecular vibrational potential. This insight is crucial for understanding BPCA's role in supramolecular chemistry and its applications in synthesis and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).
Cyclization Reactions
BPCA has been used in cyclization reactions with carboxylic acids under carbon monoxide pressure, in the presence of a palladium catalyst and a base. This process produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates, showcasing its potential in organic synthesis (Cho & Kim, 2008).
Ring Cleavage and Decarbonylation
4-Chloro-6-dialkylaminopyrimidine-5-carbaldehydes, a related compound, have been studied for their ring cleavage and deformylation reactions. These reactions, catalyzed by acids, proceed under mild conditions, highlighting the versatility of pyrimidine carbaldehydes in chemical transformations (Clark, Parvizi & Southon, 1976).
Inhibitors of Protein Tyrosine Kinases
4-Aminopyrimidine-5-carbaldehyde oximes, structurally similar to BPCA, have been identified as potent and selective inhibitors of EGFR and ErbB-2 tyrosine kinases. These findings demonstrate the pharmaceutical relevance of pyrimidine carbaldehydes in the development of cancer therapeutics (Xu et al., 2008).
VEGFR-2 Inhibitors
Similar to the above, 4-aminopyrimidine-5-carbaldehyde oximes have shown potent VEGFR-2 inhibitory activity. These compounds' chemistry and structure-activity relationships underline their significance in medicinal chemistry, particularly in developing treatments for diseases involving vascular endothelial growth factor receptors (Huang et al., 2011).
Safety and Hazards
6-Bromopyrimidine-4-carbaldehyde is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .
Direcciones Futuras
6-Bromopyrimidine-4-carbaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . It has also been used in the synthesis of porphyrins . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.
Mecanismo De Acción
Target of Action
6-Bromopyrimidine-4-carbaldehyde (BPCA) is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . The primary targets of BPCA are therefore the transition metal catalysts and the structures in supramolecular chemistry where it acts as a ligand or a building block.
Mode of Action
The mode of action of BPCA involves its interaction with its targets, which are primarily transition metal catalysts and structures in supramolecular chemistry. As a ligand, BPCA can bind to transition metal catalysts, thereby influencing the catalytic activity of these metals. As a building block in supramolecular chemistry, BPCA can form part of larger molecular structures, contributing to their overall properties .
Biochemical Pathways
Given its role as a ligand for transition metal catalysts, it can be inferred that bpca may influence the biochemical pathways that are catalyzed by these metals .
Pharmacokinetics
It is noted that bpca has high gastrointestinal absorption and is bbb permeant, indicating that it can be absorbed in the digestive tract and can cross the blood-brain barrier .
Result of Action
The result of BPCA’s action depends on its role as a ligand or a building block. As a ligand for transition metal catalysts, BPCA can influence the catalytic activity of these metals, potentially enhancing their efficiency or altering their selectivity . As a building block in supramolecular chemistry, BPCA contributes to the properties of the larger molecular structures it forms part of .
Action Environment
The action of BPCA can be influenced by various environmental factors. For instance, the efficiency of BPCA as a ligand for transition metal catalysts can be affected by the presence of other ligands, the pH of the environment, and the temperature
Propiedades
IUPAC Name |
6-bromopyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMQDZWWRCYATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)



![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)
![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)